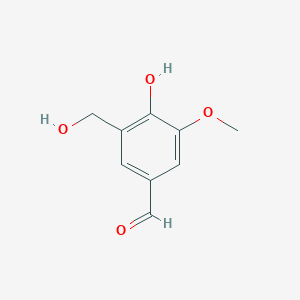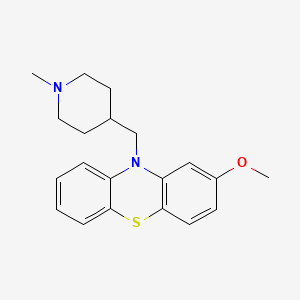
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is notable for its unique chemical structure and properties, which make it valuable for scientific research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 2-methoxyphenol as the primary starting materials.
N-Alkylation: The phenothiazine core undergoes N-alkylation with 1-methyl-4-piperidylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methoxylation: The 2-methoxy group is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at specific positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
Scientific Research Applications
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- can be compared with other phenothiazine derivatives:
Thioridazine: Similar in structure but contains a methylthio group.
Mesoridazine: Contains a methylsulfinyl group and is used to treat schizophrenia.
Periciazine: Another phenothiazine derivative with antipsychotic properties.
These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacological and chemical properties.
Properties
CAS No. |
101976-47-0 |
|---|---|
Molecular Formula |
C20H24N2OS |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-methoxy-10-[(1-methylpiperidin-4-yl)methyl]phenothiazine |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-9-15(10-12-21)14-22-17-5-3-4-6-19(17)24-20-8-7-16(23-2)13-18(20)22/h3-8,13,15H,9-12,14H2,1-2H3 |
InChI Key |
NKTPABJNMJJGDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


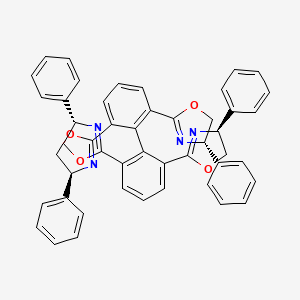
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)

![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)
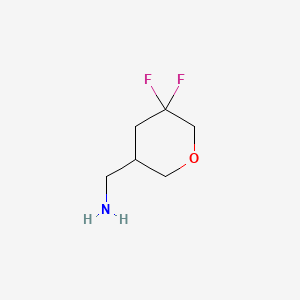
![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)


![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)
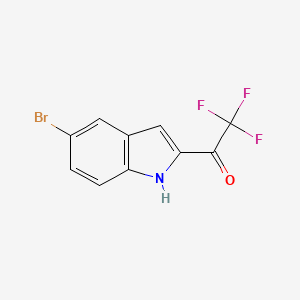
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
